molecular formula C20H32O3 B14113611 (S,5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

(S,5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

Cat. No.: B14113611
M. Wt: 320.5 g/mol
InChI Key: KATOYYZUTNAWSA-CXOYRRCJSA-N
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Description

9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is a bioactive lipid derived from arachidonic acid. It is one of the hydroxy-eicosatetraenoic acids (HETEs) and plays a significant role in various physiological and pathological processes, including inflammation and vascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 9-lipoxygenase. The reaction conditions often include a buffered aqueous solution at a physiological pH, with the presence of oxygen to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

    Reduction: Reduction reactions can convert the hydroxy group to a hydroxyl group.

    Esterification: The hydroxy group can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products

    Oxidation: Leads to the formation of various eicosanoids.

    Reduction: Produces 9-hydroxy derivatives.

    Esterification: Results in the formation of esterified eicosanoids.

Scientific Research Applications

9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid has numerous applications in scientific research:

    Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation mechanisms.

    Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cardiovascular conditions.

    Industry: Utilized in the development of bioactive compounds and as a biochemical marker in various assays.

Mechanism of Action

9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid exerts its effects primarily through the activation of specific receptors on cell surfaces, such as G-protein coupled receptors. It modulates various signaling pathways, including those involved in inflammation and vascular tone regulation. The compound can influence the production of other bioactive lipids, thereby amplifying its physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 12(S)-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
  • 15(S)-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
  • 5(S)-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Uniqueness

9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is unique due to its specific position of the hydroxy group and the configuration of its double bonds. This structural specificity allows it to interact with distinct receptors and enzymes, leading to unique biological activities compared to other hydroxy-eicosatetraenoic acids.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(7E,9S)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6?,11-9?,13-10?,17-14+/t19-/m0/s1

InChI Key

KATOYYZUTNAWSA-CXOYRRCJSA-N

Isomeric SMILES

CCCCCC=CCC=CC[C@@H](/C=C/C=CCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O

Origin of Product

United States

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